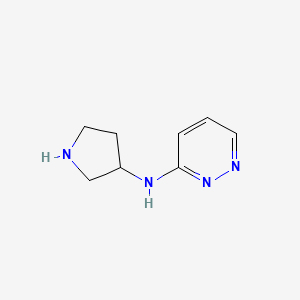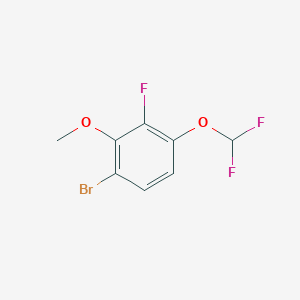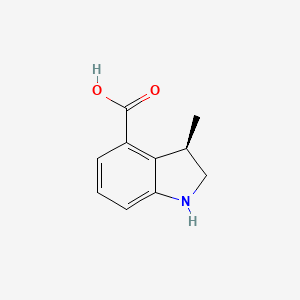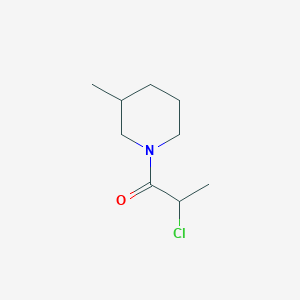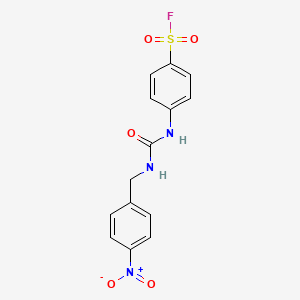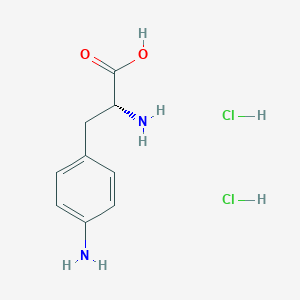
(R)-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative This compound is known for its unique structure, which includes both an amino group and a carboxylic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-nitrophenylalanine.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development.
Scientific Research Applications
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-aminophenyl)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
4-Aminophenylacetic acid: A structurally similar compound with different functional groups.
4-Aminohydrocinnamic acid: Another related compound with a similar phenyl ring structure.
Uniqueness
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid groups. This makes it a versatile compound for various chemical reactions and biological studies.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m1../s1 |
InChI Key |
WHIVGCGPZWTJOQ-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


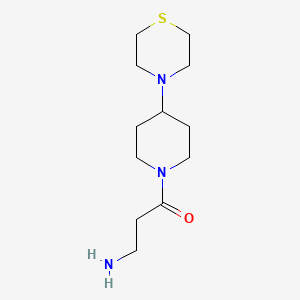
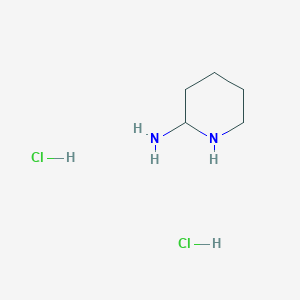
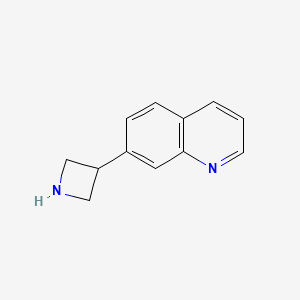
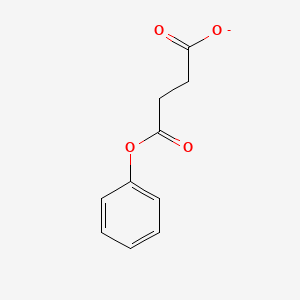
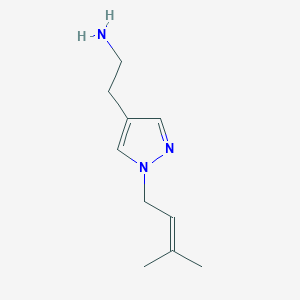
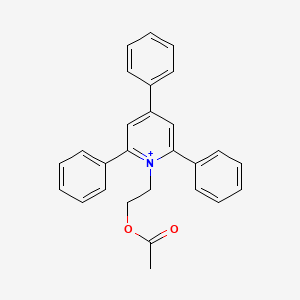
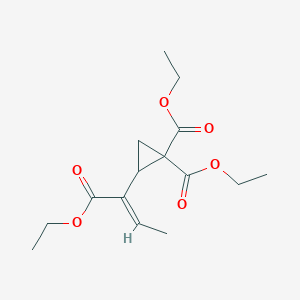
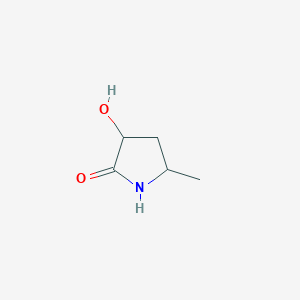
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
